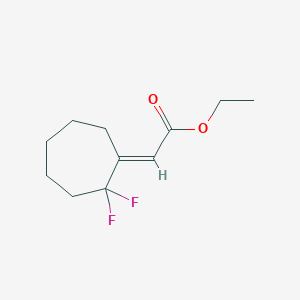

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate, also known as DFCHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFCHA is a cycloheptene derivative that has a difluoromethylene group, which makes it a unique and valuable compound for many research purposes.

Scientific Research Applications

Synthesis and Reactivity

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate and its analogs can be prepared in good yield by acid-catalyzed Wittig reactions. These compounds serve as equivalents of senecioic acid esters in aprotic double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes, indicating their significance in synthesizing complex organic structures (Spitzner & Swoboda, 1986).

Ethyl Acetate as a Substitute Solvent

Although not directly related to the specific chemical , research on ethyl acetate demonstrates its utility as a less hazardous substitute solvent for diethyl ether in formalin-ether sedimentation techniques. This highlights the broader relevance of ethyl acetate derivatives in scientific research for improving safety and efficacy in laboratory procedures (Young et al., 1979).

Microbial Production of Ethyl Acetate

Investigations into the microbial conversion of biomass-derived sugars into ethyl acetate present a sustainable alternative to traditional chemical synthesis processes. This research outlines the perspectives for biocatalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro and through metabolic engineering in yeasts, emphasizing the environmental benefits of biobased production methods (Zhang et al., 2020).

Material Science Applications

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate derivatives find applications in material science, such as improving the adhesion properties of SBR rubber by treatment with trichloroisocyanuric acid solutions in different esters. This research provides insight into the chemical modification of surfaces to enhance material properties for various industrial applications (Romero-Sánchez et al., 2000).

Biodiesel Production

The use of ethyl acetate as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel demonstrates the potential of ethyl acetate derivatives in renewable energy production. This research highlights the efficiency of converting crude vegetable oils into biodiesel under optimal conditions, contributing to the development of sustainable biofuels (Modi et al., 2007).

properties

IUPAC Name |

ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c1-2-15-10(14)8-9-6-4-3-5-7-11(9,12)13/h8H,2-7H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEIMQHUGKZEKD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2E)-2-(2,2-difluorocycloheptylidene)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

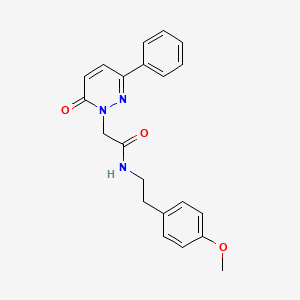

![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2644593.png)

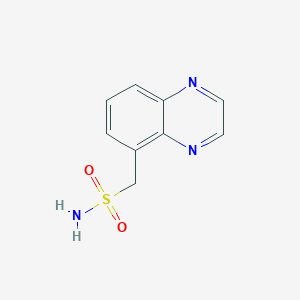

![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)

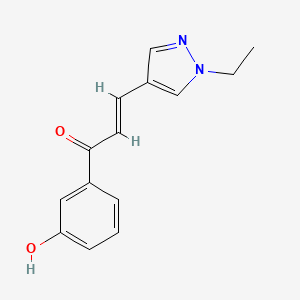

![1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2644608.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)